4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde
Description
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 4-position with a 3-methyl-1,4-oxazepane moiety. The molecule combines the aromatic and electron-rich thiophene system with a seven-membered 1,4-oxazepane ring containing both oxygen and nitrogen heteroatoms. However, specific studies on this compound are sparse in the literature, necessitating inferences from structurally related analogs.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(3-methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-14-4-2-3-12(9)10-5-11(6-13)15-8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
IZSNLHMDWINXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCCN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-methyl-1,4-oxazepane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde | 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde |
|---|---|---|
| Core Structure | Thiophene-2-carbaldehyde | Thiophene-2-carbaldehyde |
| Substituent | 3-Methyl-1,4-oxazepane | 4-(Diphenylamino)phenyl |
| Molecular Formula | C₁₀H₁₅NO₂S (estimated) | C₂₃H₁₇NOS |
| Molecular Weight | ~229.3 g/mol | 355.45 g/mol |
| Key Functional Groups | Aldehyde, oxazepane (N,O-heterocycle) | Aldehyde, triphenylamine (electron-rich aryl group) |
| Potential Applications | Medicinal chemistry, ligand design | COF ligands, fluorescence probes |
Electronic and Steric Effects
- In contrast, the triphenylamine substituent in 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde provides strong electron-donating character, enabling applications in aggregation-induced emission (AIE) and charge-transfer systems .
- Steric Hindrance : The oxazepane ring’s seven-membered structure likely imposes less steric bulk compared to the triphenylamine group, which features three aromatic rings. This difference may influence binding affinity in medicinal or catalytic contexts.
Pharmacological Potential
- Drug Design : Oxazepane derivatives are prevalent in bioactive molecules (e.g., kinase inhibitors, serotonin receptor modulators). The methyl-oxazepane group in the target compound may enhance solubility and blood-brain barrier penetration compared to purely aromatic substituents.
- Enzyme Inhibition : The aldehyde group could act as a reactive warhead in covalent inhibitors, akin to other thiophene-carbaldehyde derivatives targeting cysteine proteases or dehydrogenases.
Biological Activity
4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
- CAS Number : 1936218-54-0
Synthesis
The synthesis of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde involves multi-step reactions that typically include the formation of the oxazepane ring followed by the introduction of the thiophene moiety. The detailed synthetic pathway is crucial for understanding its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on neurological disorders.
Anti-Cancer Activity
Recent studies have indicated that derivatives of thiophene and oxazepane exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of various oxazepane derivatives on A549 lung cancer cells. The IC50 values for several compounds were reported, with some derivatives showing promising results comparable to standard chemotherapeutics .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
Anti-inflammatory Activity
Research has also suggested potential anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines in vitro, indicating a possible mechanism for reducing inflammation in various conditions.
Neuroprotective Effects
Given the structure of 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde, there is a hypothesis regarding its neuroprotective effects. Compounds containing oxazepane rings have been studied for their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.
The exact mechanism through which 4-(3-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde exerts its biological effects remains under investigation. However, it is believed that:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Cell Signaling Modulation : It might modulate pathways related to inflammation and apoptosis.
- Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer and inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
